molecular formula C29H30INO12 B11829934 N-(Iodoacetamido)-Doxorubicin

N-(Iodoacetamido)-Doxorubicin

Cat. No.: B11829934
M. Wt: 711.5 g/mol
InChI Key: SAGBOHNSGVDWII-MUTSDZRXSA-N
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Description

N-(Iodoacetamido)-Doxorubicin is a synthetic derivative of doxorubicin, a well-known anthracycline antibiotic used in cancer chemotherapy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Iodoacetamido)-Doxorubicin typically involves the reaction of doxorubicin with iodoacetamide. The process begins with the activation of the amino group on doxorubicin, followed by the introduction of the iodoacetamido group. This reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Iodoacetamido)-Doxorubicin undergoes various chemical reactions, including:

    Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting its anthracycline core and iodoacetamido group.

    Hydrolysis: The amide bond in the iodoacetamido group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinone derivatives.

    Reduction Products: Reduction can result in the formation of hydroquinone derivatives.

Scientific Research Applications

N-(Iodoacetamido)-Doxorubicin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for studying nucleophilic substitution reactions and as a model compound for developing new synthetic methodologies.

    Biology: The compound is used in protein labeling and modification studies due to its reactivity with thiol groups in cysteine residues.

    Medicine: this compound is investigated for its potential as a targeted chemotherapeutic agent, exploiting its ability to form covalent bonds with specific biomolecules.

    Industry: It is used in the development of new drug delivery systems and as a precursor for synthesizing other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(Iodoacetamido)-Doxorubicin involves its interaction with cellular components, particularly proteins and nucleic acids. The iodoacetamido group reacts with thiol groups in cysteine residues, leading to the formation of covalent bonds. This modification can inhibit the function of critical enzymes and proteins, disrupting cellular processes and leading to cell death. The anthracycline core intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Iodoacetamide: A simple alkylating agent used for peptide mapping and protein modification.

    Doxorubicin: The parent compound, widely used in cancer chemotherapy.

    Iodoacetate: Similar to iodoacetamide, used for modifying thiol groups in proteins.

Uniqueness

N-(Iodoacetamido)-Doxorubicin combines the properties of doxorubicin and iodoacetamide, making it a unique compound with enhanced reactivity and potential applications. Its ability to form covalent bonds with specific biomolecules and its potent anticancer activity make it a valuable tool in scientific research and medicine.

Properties

Molecular Formula

C29H30INO12

Molecular Weight

711.5 g/mol

IUPAC Name

N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide

InChI

InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34)/t11-,14-,16-,19-,24+,29-/m0/s1

InChI Key

SAGBOHNSGVDWII-MUTSDZRXSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O

Origin of Product

United States

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